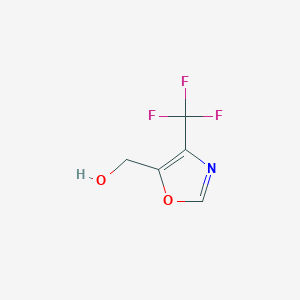(4-(Trifluoromethyl)oxazol-5-yl)methanol
CAS No.: 1824624-51-2
Cat. No.: VC6164693
Molecular Formula: C5H4F3NO2
Molecular Weight: 167.087
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1824624-51-2 |
|---|---|
| Molecular Formula | C5H4F3NO2 |
| Molecular Weight | 167.087 |
| IUPAC Name | [4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 |
| Standard InChI Key | CZNDWSTXFINVTM-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(O1)CO)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a trifluoromethyl () group and at the 5-position with a hydroxymethyl () moiety. The -hybridized nitrogen and oxygen atoms contribute to the ring’s aromaticity, while the group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.09 g/mol |
| Purity | ≥95% |
| Physical State | Liquid |
| Boiling Point | Not reported |
| Solubility | Moderate in polar organic solvents |
The liquid state at room temperature suggests relatively low melting points, typical of small heterocycles with polar substituents .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, analogous oxazole syntheses often involve:
-
Cyclization Reactions: Condensation of α-amino ketones with trifluoroacetic anhydride to form the oxazole core.
-
Trifluoromethylation: Introduction of the group via electrophilic or radical pathways, such as using Umemoto’s reagent or .
-
Hydroxymethyl Functionalization: Oxidation or reduction steps to install the group post-cyclization .
Industrial-Scale Production
CymitQuimica and JK Chemical list this compound as a commercial product, indicating optimized large-scale processes. Batch purity ≥95% aligns with pharmaceutical intermediate standards, though chromatographic purification is likely required for higher grades .
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
The group is a hallmark of FDA-approved drugs (e.g., sitagliptin, celecoxib) due to its ability to improve pharmacokinetic profiles. This compound’s dual functionality ( and ) enables:
-
Antimicrobial Agents: Oxazoles inhibit bacterial DNA gyrase and fungal ergosterol biosynthesis.
-
Kinase Inhibitors: The hydroxymethyl group serves as a handle for coupling to pharmacophores targeting ATP-binding pockets .
Agrochemical Development
In agrochemistry, the compound’s stability under UV exposure and hydrolysis makes it suitable for herbicides and fungicides. For example, trifluoromethyloxazoles disrupt fungal cell wall synthesis by inhibiting chitin synthase .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective methods to access chiral analogs could expand utility in CNS drug development, where stereochemistry impacts receptor binding.
Bioconjugation Strategies
The hydroxymethyl group’s reactivity toward carbodiimides or NHS esters facilitates bioconjugation to antibodies or nanoparticles for targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume